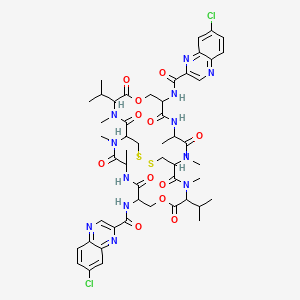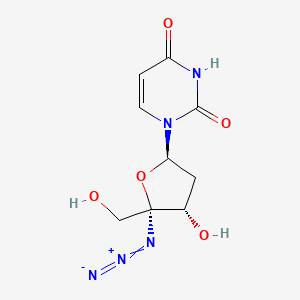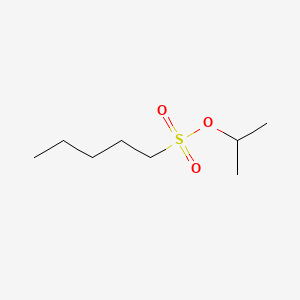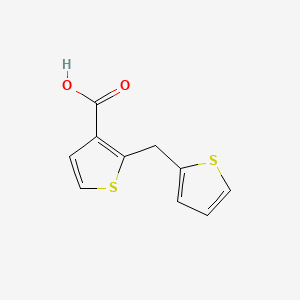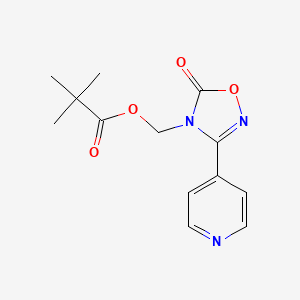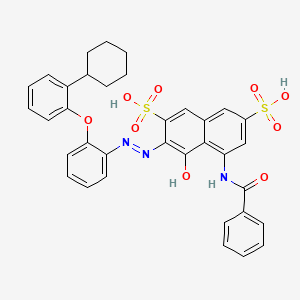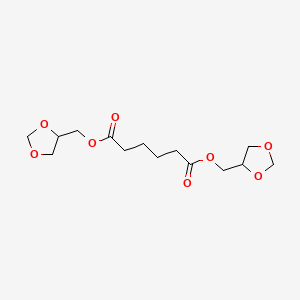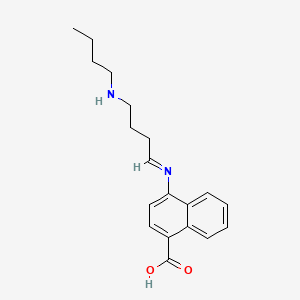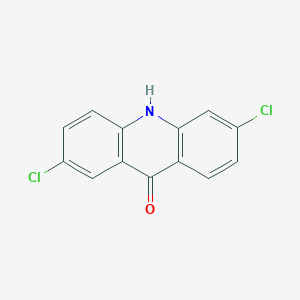
2,6-dichloro-10H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 406616 is a compound known for its applications in scientific research, particularly in the fields of chemistry and biology. It is often used in studies related to immunology and cell biology due to its specific reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 406616 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Step 1: Preparation of the starting material through a series of chemical reactions involving reagents such as sodium azide and dimethyl sulfoxide.
Step 2: Formation of intermediate compounds through reactions like nucleophilic substitution and cyclization.
Step 3: Final synthesis of NSC 406616 by reacting the intermediate compounds under specific conditions, such as controlled temperature and pH.
Industrial Production Methods: In an industrial setting, the production of NSC 406616 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: NSC 406616 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 406616.
Scientific Research Applications
NSC 406616 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 406616 involves its interaction with specific molecular targets, such as proteins and enzymes. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
NSC 406616 can be compared with other similar compounds based on its chemical structure and reactivity:
Similar Compounds: Compounds like NSC 406615 and NSC 406617 share structural similarities with NSC 406616.
Uniqueness: NSC 406616 is unique in its specific binding properties and reactivity, making it particularly useful in certain research applications.
Properties
CAS No. |
7497-53-2 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2,6-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-2-4-11-10(5-7)13(17)9-3-1-8(15)6-12(9)16-11/h1-6H,(H,16,17) |
InChI Key |
XZQOGWRQSKDVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


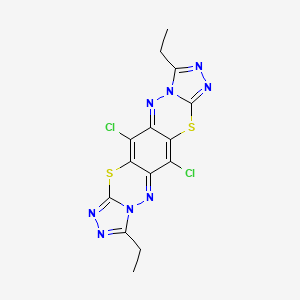
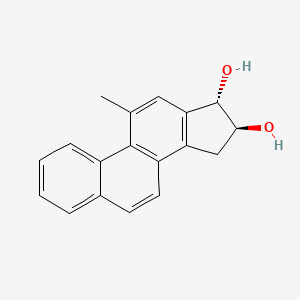


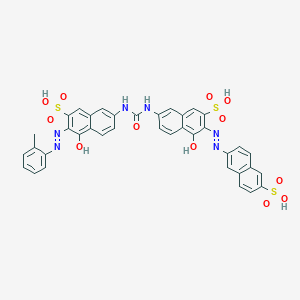
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
